3,4-Dihydropyrimido[5,4-d]pyrimidine is a heterocyclic compound belonging to the pyrimidine family, characterized by its unique bicyclic structure. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. The structural framework of 3,4-dihydropyrimido[5,4-d]pyrimidine allows for various functionalizations, making it a versatile scaffold for drug development.
The compound is synthesized through various chemical reactions involving pyrimidine derivatives. It is often derived from more complex precursors or through tandem reactions that yield substituted derivatives. Research articles have documented its synthesis and biological evaluations, indicating its relevance in pharmaceutical applications .
3,4-Dihydropyrimido[5,4-d]pyrimidine is classified as a heterocyclic compound due to the presence of nitrogen atoms in its ring structure. It falls under the category of pyrimidine derivatives, which are known for their diverse biological activities, including antimicrobial and anticancer properties.
The synthesis of 3,4-dihydropyrimido[5,4-d]pyrimidine typically involves several methods:
3,4-Dihydropyrimido[5,4-d]pyrimidine features a bicyclic structure composed of two fused pyrimidine rings. The molecular formula is , indicating the presence of four nitrogen atoms within its framework.
3,4-Dihydropyrimido[5,4-d]pyrimidine can undergo various chemical reactions:
The efficiency and regioselectivity of these reactions depend on reaction conditions such as temperature, solvent choice, and the presence of catalysts like piperidine or Lewis acids.
Research indicates that modifications on the dihydropyrimido scaffold can significantly alter its binding affinity and selectivity towards biological targets .
3,4-Dihydropyrimido[5,4-d]pyrimidine has potential applications in various fields:
Research continues into optimizing its synthesis and expanding its applications across medicinal chemistry and pharmacology domains.
3,4-Dihydropyrimido[5,4-d]pyrimidine is the standardized IUPAC name for this bicyclic heterocyclic compound. Its molecular formula is C₆H₆N₄, corresponding to a molecular weight of 134.14 g/mol. The structure comprises two fused six-membered rings: a pyrimidine ring fused at positions 5 and 4 with a partially reduced dihydropyrimidine ring. Key identifiers include:
C1NC=NC2=CN=CN=C21
[1] HFBHECKUQKDKGI-UHFFFAOYSA-N
[1]This scaffold serves as the core structure for derivatives like 1,7-dimethyl-3,4-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one (C₈H₁₀N₄O) [5] and complex analogs with bis(trifluoromethyl) groups [7]. The compound has a CAS Registry Number of 100047-44-7 [1]. Key physicochemical properties include:
Property | Value |
---|---|
CAS Registry Number | 100047-44-7 |
Molecular Formula | C₆H₆N₄ |
Molecular Weight | 134.14 g/mol |
SMILES | C1NC=NC2=CN=CN=C21 |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 4 |
Canonical SMILES | C1NC=NC2=CN=CN=C21 |
This compound exhibits tautomerism, primarily involving proton migration and ring oxidation states:
The 1,4-dihydro tautomer features enamine-like character, altering electronic distribution [8].
Stability Factors:
Table 2: Key Features of Dominant Tautomeric Forms
Tautomer | Structural Features | Stabilizing Factors | Biological Relevance |
---|---|---|---|
3,4-Dihydro | - Two -NH- groups- Two =N- groups | - Polar solvents- H-bonding in solids | - EGFR inhibition scaffold [3] |
1,4-Dihydro | - Enamine group- Extended conjugation | - Nonpolar media- Electron-donating substituents | - Less explored in medicinal chemistry |
The 3,4-dihydro tautomer is the synthetically accessible and biologically relevant form, serving as a precursor to pyrimido[4,5-d]pyrimidines in drug discovery [3] [8]. Its reactivity is defined by:
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1